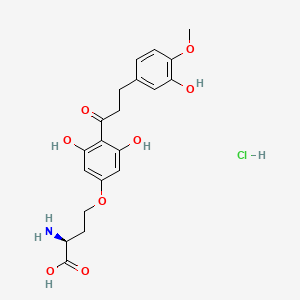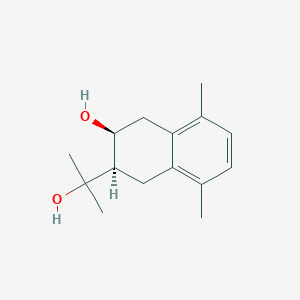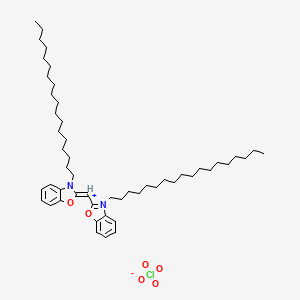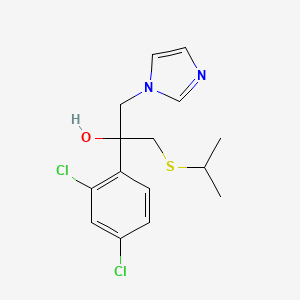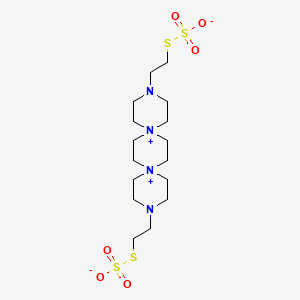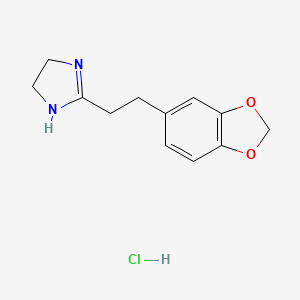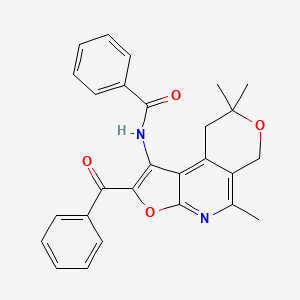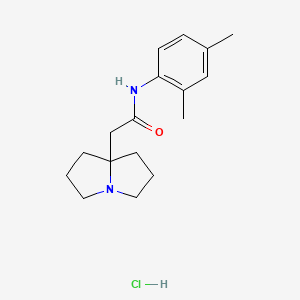
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide typically involves several key steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via nucleophilic substitution reactions, often using fluorinated alkyl halides.
Carbamoylation: The carbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Final Coupling: The phenylethyl group is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core or the phenylethyl group.
Reduction: Reduction reactions can target the carbamoyl group or the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropentyl chain or the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated reagents for nucleophilic substitution, or electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indazole ring or phenylethyl group.
Reduction: Reduced forms of the carbamoyl group or indazole ring.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) in the human body.
Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to effects such as altered neurotransmitter release, changes in cellular activity, and modulation of immune responses. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-carbamoyl-2-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-carbamoyl-2-phenylethyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide
- N-(1-carbamoyl-2-phenylethyl)-1-(3-fluoropropyl)-1H-indazole-3-carboxamide
Uniqueness
N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is unique due to the presence of the 5-fluoropentyl chain, which can significantly influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other similar compounds, making it a valuable subject for research.
Propiedades
Número CAS |
2205029-76-9 |
|---|---|
Fórmula molecular |
C22H25FN4O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29) |
Clave InChI |
OJTAHWMZBJRSIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

